molecular formula C26H22O6 B11158215 4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B11158215
M. Wt: 430.4 g/mol
InChI Key: RFUUUKWWWBIOOJ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and subsequent esterification reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one

InChI

InChI=1S/C26H22O6/c1-16-24(31-15-23(27)18-6-10-20(30-3)11-7-18)13-12-21-22(14-25(28)32-26(16)21)17-4-8-19(29-2)9-5-17/h4-14H,15H2,1-3H3

InChI Key

RFUUUKWWWBIOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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